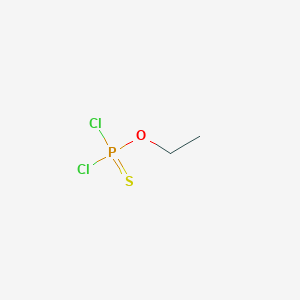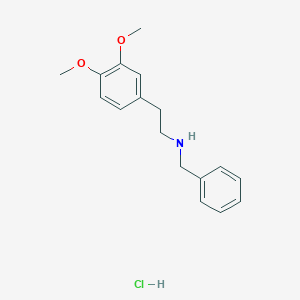
Monopotassium aspartate
Vue d'ensemble
Description
Synthesis Analysis
Monopotassium aspartate's synthesis involves chemical reactions that might include the neutralization of aspartic acid with potassium compounds. Direct synthesis methods have been developed for producing N-substituted, functionalized aspartic acids from alkali maleates and primary amines in hot DMSO, which could be adapted for synthesizing monopotassium aspartate by selecting appropriate potassium-containing reagents (Piispanen & Pihko, 2005).
Molecular Structure Analysis
The structure of monopotassium aspartate can be inferred from studies on similar aspartate complexes. For instance, lithium hydrogen L-aspartate and potassium hydrogen L-aspartate structures have been elucidated, revealing coordination numbers and geometries that might be similar in monopotassium aspartate complexes (Schmidbaur et al., 1989).
Chemical Reactions and Properties
The chemical behavior of monopotassium aspartate may involve interactions indicative of its aspartate backbone and potassium ion. Research into aspartic acid complexes, such as with zinc, shows multiple coordination modes and geometries due to the coordinative flexibility, which could be extrapolated to understand the reactivity and binding properties of monopotassium aspartate (Gould et al., 2010).
Physical Properties Analysis
Monopotassium aspartate's physical properties, including solubility and stability, can be influenced by its molecular structure and environmental conditions. Studies on similar aspartate salts provide insights into the hydration states and pH-dependent solubility, which are critical for understanding monopotassium aspartate's behavior in aqueous solutions (Schmidbaur et al., 1989).
Chemical Properties Analysis
The chemical properties of monopotassium aspartate, such as reactivity and interaction with other molecules, are informed by its aspartic acid moiety and potassium ion. The synthesis and characterization of complexes involving aspartic acid and other metal ions hint at the potential for monopotassium aspartate to engage in complex formation and participate in biochemical processes, albeit studies specifically focused on monopotassium aspartate are limited (Gould et al., 2010).
Applications De Recherche Scientifique
Radiation Response Modification : Monopotassium D, L-aspartate and monomagnesium D, L-aspartate increased survival of rats and mice under continuous irradiation. They also improved neuromuscular coordination and physical ability of mice (O. Chlebovský & M. Praslička, 1984).
Effect on Serum Proteins in Aging Rats : Continuous administration of aspartate in drinking water containing monopotassium DL asparagicum and monomagnesium D,L asparagicum slowed down changes in serum protein concentration in aging rats. This suggests potential benefits in aging-related conditions (K. Chlebovská & O. Chlebovský, 1999).
Therapeutic Applications in Neurology and Psychiatry : Antagonists of excitatory amino acids like aspartate have shown potential therapeutic uses in neurology and psychiatry, particularly in epilepsy and motor system disorders (B. Meldrum, 1985).
Gene Therapy for Mucopolysaccharidosis : Researchers included an aspartic acid octapeptide in viral vectors for gene therapy of mucopolysaccharide storage diseases. This was aimed at increasing bone targeting for effective treatment (C. Alméciga-Díaz & L. Barrera, 2019).
Water Binding Capacity : Studies on monopotassium aspartate and other amino acids have highlighted their enhanced capacity to bind water, which is relevant in understanding bacterial coping mechanisms in reduced water activities (C. B. Anderson & L. D. Witter, 1982).
Intestinal Injury and Inflammation : Aspartate supplementation in weaned pigs challenged with Escherichia coli lipopolysaccharide improved intestinal morphology and barrier function. It also inhibited TLR4 and NODs/NF-κB and p38 signaling pathways, suggesting potential in managing intestinal inflammation (Haibo Wang et al., 2017).
Mécanisme D'action
Target of Action
Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .
Mode of Action
As a potassium supplement, monopotassium aspartate increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .
Biochemical Pathways
Monopotassium aspartate is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Pharmacokinetics
It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .
Result of Action
The primary result of monopotassium aspartate supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .
Action Environment
The action of monopotassium aspartate can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .
Propriétés
IUPAC Name |
potassium;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVQZSTAVIHFD-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273966 | |
| Record name | Monopotassium aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monopotassium aspartate | |
CAS RN |
1115-63-5 | |
| Record name | L-Aspartic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monopotassium aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70273966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?
A1: Research suggests that administering monopotassium aspartate to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of monopotassium aspartate.
Q2: Does the route of administration influence the effect of monopotassium aspartate on plasma aspartate levels?
A2: Yes, the route of administration plays a significant role in how monopotassium aspartate influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to monopotassium aspartate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)










